

Independent Verification of SHIP1 Activator Activity: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-ShiP

Cat. No.: B3068833

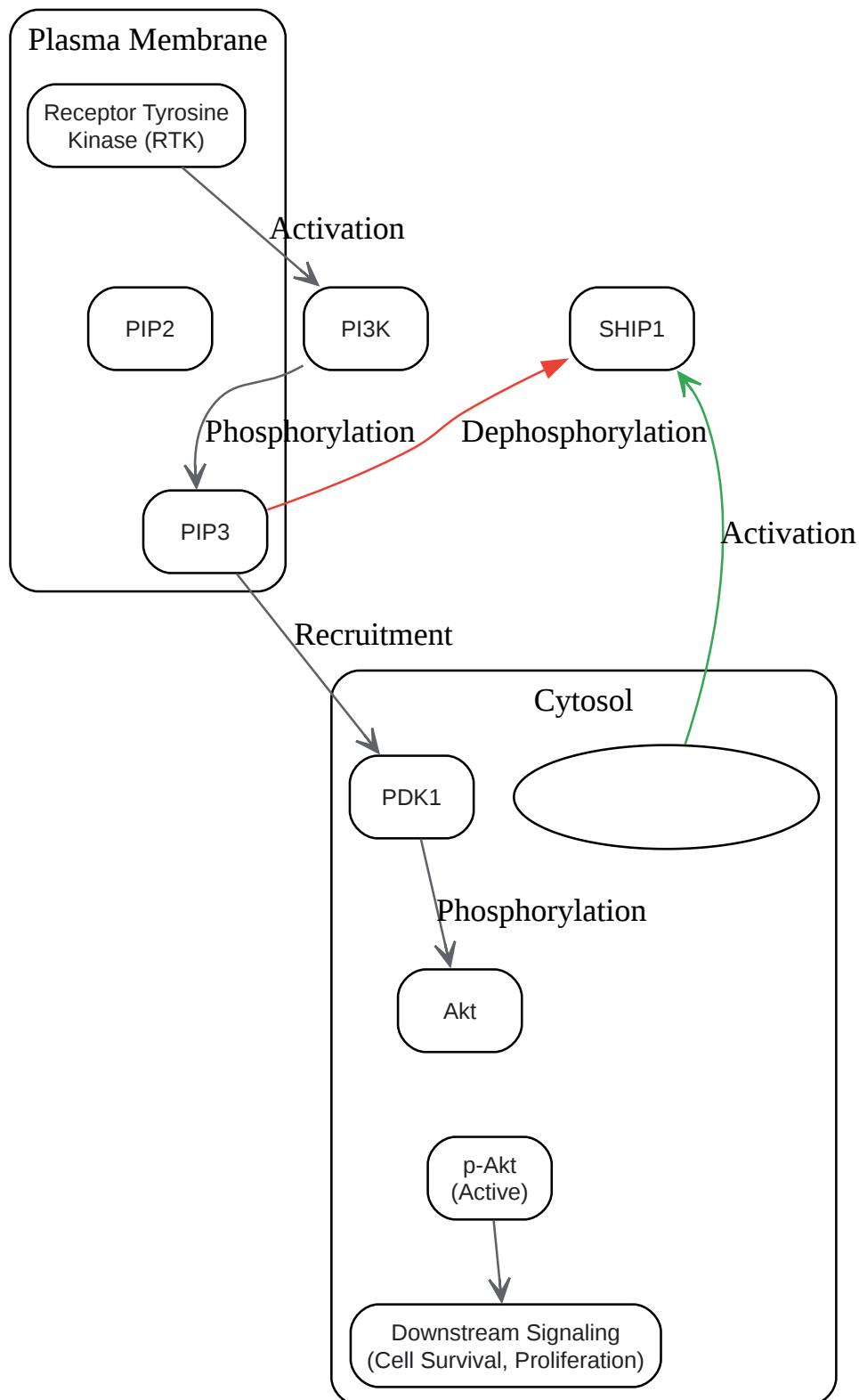
[Get Quote](#)

While the specific compound "**(R)-SHiP**" is not found in the reviewed scientific literature, the "**(R)**" designation strongly suggests a reference to a specific stereoisomer of a chiral SHIP1 activator. The activity of such molecules can be highly dependent on their three-dimensional structure. This guide provides a comprehensive comparison of well-characterized, chiral SHIP1 activators, with a focus on independently verified experimental data to inform researchers, scientists, and drug development professionals.

This guide centers on AQX-1125 (Rosiptor), a clinical-stage SHIP1 activator with a defined stereochemistry, as a primary example. Its activity is compared with other known SHIP1 activators, such as AQX-435 and K306, to provide a broader context of the available chemical tools to modulate SHIP1 activity.

Comparative Analysis of SHIP1 Activator Potency

The following table summarizes the in vitro activity of several small molecule SHIP1 activators based on available experimental data. Direct comparison of potencies should be approached with caution due to variations in assay conditions between studies.


Compound	Assay Type	Target	Metric	Value	Reference
AQX-1125 (Rosipitor)	Enzymatic (Malachite Green)	Recombinant Human SHIP1	% Activation (at 100 μ M)	~28%	[1]
Enzymatic (Malachite Green)	Recombinant Human SHIP1		% Activation (at 1 mM)	>50%	[2]
Cell-based (Akt Phosphorylati on)	MOLT-4 cells (SHIP1- proficient)		% Inhibition (at 10 μ M)	~82%	[1]
AQX-MN115	Enzymatic (Malachite Green)	Recombinant Human SHIP1	% Activation (at 100 μ M)	~60%	[1]
AQX-435	Cell-based (Apoptosis)	TMD8 cells	IC50	~2 μ M	[3]
K306	Enzymatic	Recombinant Human SHIP1	EC50	0.1192 μ M	[4]
Enzymatic	Human SHIP2	Recombinant	EC50	1.169 μ M	[4]

Signaling Pathway and Mechanism of Action

SHIP1 (SH2-containing inositol-5'-phosphatase 1) is a crucial negative regulator of the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival[5]. SHIP1 exerts its function by dephosphorylating the signaling lipid phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2)[1]. This action counteracts the activity of phosphoinositide 3-kinase (PI3K).

Allosteric activators like AQX-1125 enhance the catalytic activity of SHIP1. Studies have shown that the C2 domain of SHIP1 is essential for the activity of AQX-1125 and its analogs,

indicating an allosteric mechanism of action[1].

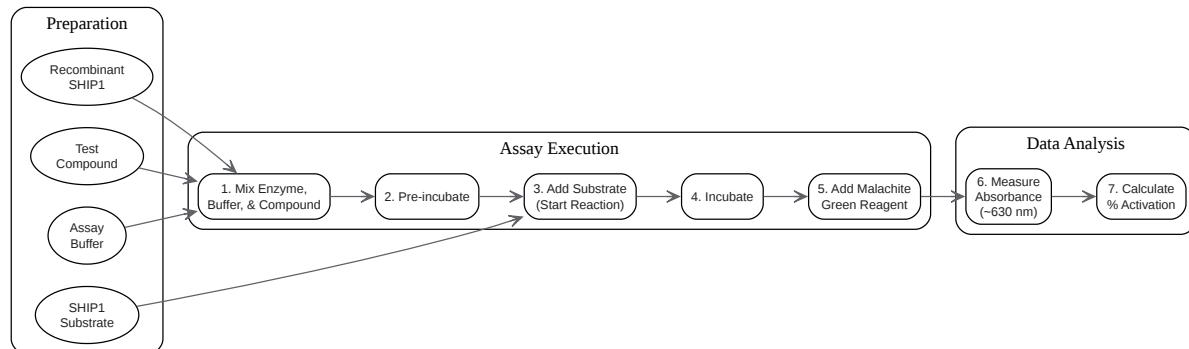
[Click to download full resolution via product page](#)

Figure 1: SHIP1 Signaling Pathway and Point of Intervention for Activators.

Experimental Protocols

In Vitro SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from a SHIP1 substrate, providing a direct measure of the enzyme's catalytic activity[6].


Materials:

- Recombinant human SHIP1 enzyme (wild-type and C2-domain deleted mutant)[1]
- SHIP1 substrate: PtdIns(3,4,5)P3 diC8 or IP4[1][6]
- Phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2)[6]
- Malachite Green reagent[6]
- Test compounds (e.g., AQX-1125) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- Dilute recombinant SHIP1 to a final concentration (e.g., 5 ng/μL) in phosphatase assay buffer[6].
- Pre-incubate the enzyme solution at 37°C for 5 minutes[6].
- Add the test compound at various concentrations.
- Initiate the reaction by adding the SHIP1 substrate (e.g., 50 μM IP4)[1].
- Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C[6].
- Stop the reaction and detect the released inorganic phosphate by adding Malachite Green reagent[6].
- Measure the absorbance at approximately 630 nm[7].

- Calculate the percentage of SHIP1 activation relative to a vehicle control.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Malachite Green-based SHIP1 Enzymatic Assay.

Cell-Based Akt Phosphorylation Assay

This assay indirectly measures SHIP1 activity by quantifying the phosphorylation of its downstream target, Akt. Increased SHIP1 activity leads to decreased Akt phosphorylation[1].

Materials:

- SHIP1-proficient cell line (e.g., MOLT-4) and SHIP1-deficient cell line (e.g., Jurkat) for control[1]
- Cell culture medium and serum
- Stimulating agent (e.g., IGF-1)[1]
- Test compounds (e.g., AQX-1125)

- Lysis buffer
- Antibodies: anti-phospho-Akt (S473) and anti-total-Akt
- Western blotting reagents and equipment

Procedure:

- Culture cells to the desired density.
- Serum-starve the cells to reduce basal Akt phosphorylation.
- Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes)[8].
- Stimulate the cells with a stimulating agent (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation[1][8].
- Lyse the cells and collect the protein lysates.
- Perform Western blotting using anti-phospho-Akt and anti-total-Akt antibodies.
- Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
- Calculate the percentage of inhibition of Akt phosphorylation relative to a vehicle-treated control.

Independent Verification and Comparative Efficacy

While many initial studies on AQX-1125 were conducted by or in collaboration with its developer, Aquinox Pharmaceuticals, subsequent independent research has further explored its activity. For instance, a 2022 study investigated the role of AQX-1125 in osteogenesis and osteoclastogenesis, confirming its action as a SHIP1 activator in bone marrow-derived mesenchymal stem cells (BMSCs) and bone marrow macrophages (BMMs)[9]. This study demonstrated that AQX-1125 upregulates SHIP1 expression and activity, leading to increased phosphorylation of PI3K and Akt in BMSCs, which promotes osteoblast differentiation[9]. The SHIP1-dependent nature of these effects was confirmed using SHIP1 RNAi[9].

However, it is worth noting that some independent studies have reported that while AQX-1125 shows activity in enzymatic assays, its effects in certain cell-based assays are less pronounced compared to other SHIP1 activators[2]. This highlights the importance of using multiple, functionally relevant assays to fully characterize the activity of SHIP1 modulators.

Alternative SHIP1 Activators

Several other small molecule SHIP1 activators have been identified, each with distinct chemical scaffolds and properties.

- Pelorol and its Analogs (e.g., AQX-MN115): These natural product-derived compounds were among the first identified SHIP1 activators[1]. They also act allosterically and require the C2 domain of SHIP1 for their activity[1].
- K306: A more recently discovered bis-sulfonamide activator, K306, has been reported to be the most potent SHIP1 agonist identified to date, with an EC50 in the nanomolar range[4]. Notably, K306 appears to have a different mechanism of action than the pelorol analogs and AQX-1125, as its activity is not dependent on the C2 domain[4]. It also shows selectivity for SHIP1 over the related phosphatase SHIP2[4].

Conclusion

The independent verification of SHIP1 activator activity relies on a combination of in vitro enzymatic assays and cell-based functional assays. While the specific entity "**(R)-SHiP**" remains elusive in public-domain literature, the analysis of the well-characterized chiral activator AQX-1125 (Rosiptor) provides a solid framework for understanding how to evaluate such compounds. The available data confirm that AQX-1125 is a SHIP1 activator, though its potency and cellular effects may vary depending on the experimental context. The emergence of newer, more potent, and mechanistically distinct activators like K306 offers promising new tools for researchers in this field. Future independent studies directly comparing the stereoisomers of these activators will be crucial to fully elucidate the structure-activity relationships and therapeutic potential of modulating SHIP1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies on the Indane SHIP1 Agonist AQX-1125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are SHIP1 activators and how do they work? [synapse.patsnap.com]
- 6. Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity [mdpi.com]
- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | SHIP1 Activator AQX-1125 Regulates Osteogenesis and Osteoclastogenesis Through PI3K/Akt and NF- κ b Signaling [frontiersin.org]
- To cite this document: BenchChem. [Independent Verification of SHIP1 Activator Activity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3068833#independent-verification-of-r-ship-activity\]](https://www.benchchem.com/product/b3068833#independent-verification-of-r-ship-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com